molecular formula C8H13F3O2 B12103455 [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol

[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol

Cat. No.: B12103455
M. Wt: 198.18 g/mol
InChI Key: RYSCCHFMMVORBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol: is an organic compound characterized by the presence of a tetrahydropyran ring substituted with a trifluoroethyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of a diol or through intramolecular etherification.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.

    Addition of the Methanol Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group in [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoroethyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Reduced derivatives with modified trifluoroethyl groups

    Substitution: Compounds with substituted trifluoroethyl groups

Scientific Research Applications

Chemistry

In synthetic chemistry, [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of trifluoroethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorinated compounds in biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry

In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for the development of high-performance materials and additives.

Mechanism of Action

The mechanism of action of [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the tetrahydropyran ring provides structural stability. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol: vs. : The latter compound has a tetrahydrofuran ring instead of a tetrahydropyran ring, which can affect its chemical reactivity and biological activity.

    This compound: vs. : The ethanol derivative has an additional carbon in the alcohol moiety, which can influence its solubility and metabolic stability.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoroethyl group and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

[4-(2,2,2-trifluoroethyl)oxan-4-yl]methanol

InChI

InChI=1S/C8H13F3O2/c9-8(10,11)5-7(6-12)1-3-13-4-2-7/h12H,1-6H2

InChI Key

RYSCCHFMMVORBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.